molecular formula C9H8N2O2 B1339880 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid CAS No. 118055-03-1

2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid

Cat. No. B1339880
CAS RN: 118055-03-1
M. Wt: 176.17 g/mol
InChI Key: VJVCNAGVXRMLPL-UHFFFAOYSA-N
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Description

2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid is a compound with the CAS Number: 118055-03-1 . It has a molecular weight of 176.17 . The IUPAC name for this compound is pyrazolo [1,5-a]pyridin-3-ylacetic acid . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridin-3-ylacetic acid and its derivatives often involves copper-catalyzed reactions . A microwave-assisted copper-catalyzed approach has been used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The InChI code for 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid is 1S/C9H8N2O2/c12-9(13)5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H,5H2,(H,12,13) . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid is a powder that is stored at room temperature . It has a molecular weight of 176.17 .

Safety and Hazards

The safety information available indicates that 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid and its derivatives could involve further exploration of their anticancer therapeutic potential . The compound has shown promising results in in-vitro assays against certain cell lines .

properties

IUPAC Name

2-pyrazolo[1,5-a]pyridin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVCNAGVXRMLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556549
Record name (Pyrazolo[1,5-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid

CAS RN

118055-03-1
Record name (Pyrazolo[1,5-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid
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